3-(Hydroxymethyl)-3-methylcyclobutanone
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-3-methylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(4-7)2-5(8)3-6/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYXWHKZTMPPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523617-87-9 | |
| Record name | 3-Hydroxymethyl-3-methylcyclobutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-3-methylcyclobutanone can be achieved through several methods. One common approach involves the reaction of cyclobutanone with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under mild conditions, with the temperature maintained around 50-60°C.
Another method involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with cyclobutanone, followed by oxidation to introduce the hydroxymethyl group. This method requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and scalability. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-3-methylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antioxidant Properties
Research indicates that 3-(Hydroxymethyl)-3-methylcyclobutanone possesses significant antioxidant activity. Isolated from the resinous exudates of Heliotropium glutinosum, it has been shown to reduce free radical formation and scavenge free radicals effectively, as demonstrated by assays using ABTS and DPPH methods. This property positions it as a candidate for developing therapeutic agents aimed at oxidative stress-related diseases.
Potential Drug Development
The compound has been evaluated for its ability to act as a dual inhibitor of protein phosphotyrosine phosphatase 1B (PTP1B) and T-cell protein phosphotyrosine phosphatase (TC-PTP). These enzymes are implicated in various diseases, including diabetes and cancer. The compound's scaffold has been explored for synthesizing new inhibitors that could lead to innovative treatments.
Polymer Chemistry
Synthesis of Polyoxetanes
In polymer chemistry, this compound serves as a precursor for synthesizing polyoxetanes. These polymers exhibit desirable properties such as flexibility and thermal stability, making them suitable for applications in adhesives and coatings. The synthesis involves varying reagent ratios and molar masses to tailor the properties of the resulting polyoxetanes.
Biochemical Interactions
Reactivity with Biological Macromolecules
The introduction of hydroxymethyl groups in compounds like this compound enhances their ability to interact with proteins and enzymes. Studies suggest that such modifications can improve drug solubility and bioavailability, crucial factors in drug design. The compound's ability to form hydrogen bonds may enhance its affinity for biological targets, which is beneficial in therapeutic contexts.
Case Studies
Several studies have documented the applications of this compound:
- Antioxidant Activity Study: A study evaluated its capacity to scavenge free radicals using established methods (ABTS and DPPH), confirming its potential use in formulations aimed at reducing oxidative stress.
- Therapeutic Agent Development: Research focused on synthesizing inhibitors targeting PTP1B and TC-PTP demonstrated promising results in managing conditions associated with these enzymes.
These case studies underscore the compound's versatility and potential across various scientific domains.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-3-methylcyclobutanone involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Cyclobutanone Derivatives
Structural and Physicochemical Properties
Key Observations :
- Solubility: The hydroxymethyl group in 3-(Hydroxymethyl)cyclobutanone increases water solubility compared to methyl or benzyloxy derivatives.
- Reactivity : The hydroxymethyl group enables esterification (e.g., with phosphonates in antiviral prodrugs ), while methyl groups favor alkylation or cycloaddition reactions.
3-(Hydroxymethyl)cyclobutanone
- Synthesis: Likely prepared via hydroxylation of 3-methylcyclobutanone or cyclobutanone precursors. Similar routes involve tosylation and Arbuzov reactions for phosphonate derivatives (e.g., antiviral compounds ).
3-Methylcyclobutanone
- Synthesis: Alkylation of cyclobutanone or ring-closing reactions .
- Applications: Used in polymer chemistry and as a solvent. Lacks biological activity due to non-polarity .
3,3-Dimethylcyclobutanone
- Synthesis: Double alkylation of cyclobutanone.
- Applications: Limited by steric hindrance; primarily used in materials science .
3-((Benzyloxy)methyl)cyclobutanone
Comparative Reactivity in Organic Transformations
| Reaction Type | 3-(Hydroxymethyl)cyclobutanone | 3-Methylcyclobutanone | 3,3-Dimethylcyclobutanone |
|---|---|---|---|
| Oxidation | Forms carboxylic acid | Resistant | Resistant |
| Esterification | High (via -CH₂OH) | Not applicable | Not applicable |
| Nucleophilic Addition | Moderate (steric hindrance) | High | Low (steric bulk) |
| Cycloaddition | Low | Moderate | Very low |
Notable Findings:
- The hydroxymethyl group’s versatility in oxidation/esterification contrasts with methyl groups’ inertness.
- Steric effects in 3,3-dimethylcyclobutanone limit its participation in cycloadditions .
Biologische Aktivität
3-(Hydroxymethyl)-3-methylcyclobutanone, with the CAS number 1523617-87-9, is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
This compound features a cyclobutane ring substituted with a hydroxymethyl group and a methyl group. This unique structure contributes to its chemical reactivity and biological interactions. The compound can undergo various reactions, including oxidation to form carboxylic acids, which may enhance its biological activity.
Biological Activity
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress and associated cellular damage. The compound's ability to scavenge reactive oxygen species (ROS) has been documented, suggesting its potential utility in therapeutic applications aimed at oxidative stress-related diseases.
2. Enzyme Inhibition
The compound has been studied for its interactions with various enzymes. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer or metabolic disorders. The precise mechanisms of action remain under investigation, but the structural features of the compound likely facilitate binding to enzyme active sites.
Table 1: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes; implications in disease treatment |
Case Study: Antioxidant Efficacy
In a study examining the antioxidant efficacy of various compounds, this compound was tested against established antioxidants like ascorbic acid. Results indicated that this compound demonstrated comparable scavenging activity against DPPH radicals, a common assay for antioxidant capacity. This suggests its potential role as a natural antioxidant agent in food preservation and health supplements.
Case Study: Enzyme Interaction
A recent investigation focused on the inhibitory effects of this compound on glutamate racemase, an enzyme critical for bacterial cell wall synthesis. The results showed that the compound inhibited the enzyme's activity, indicating its potential as an antibacterial agent. Further studies are necessary to elucidate the binding interactions and specificity towards this enzyme .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Hydroxymethyl)-3-methylcyclobutanone, and how do reaction conditions influence yield?
- Methodology : Cyclobutanone derivatives are typically synthesized via [2+2] cycloadditions or ring-expansion strategies. For hydroxymethyl-substituted analogs, ketone reduction (e.g., using NaBH₄) or Grignard additions to cyclic ketones are viable . Characterization via NMR (¹H/¹³C) and mass spectrometry (MS) is critical to confirm structural integrity .
- Key Parameters : Temperature control (e.g., <0°C for Grignard reactions) and solvent polarity (e.g., THF for steric hindrance mitigation) significantly impact regioselectivity and yield.
Q. How can advanced spectroscopic techniques resolve ambiguities in the structural elucidation of this compound?
- Methodology : High-resolution MS (HRMS) confirms molecular formula, while 2D NMR (COSY, HSQC, HMBC) maps proton-carbon correlations. For stereochemical analysis, NOESY or ROESY experiments distinguish axial/equatorial substituents in the cyclobutane ring .
- Data Interpretation : Cross-peaks in HMBC between the hydroxymethyl proton (δ ~3.5 ppm) and the cyclobutanone carbonyl carbon (δ ~210 ppm) validate connectivity .
Q. What are the reactivity trends of this compound under nucleophilic or electrophilic conditions?
- Methodology : The strained cyclobutane ring enhances reactivity. Nucleophilic attacks (e.g., by amines) occur preferentially at the carbonyl group, while electrophilic agents (e.g., H⁺) may protonate the hydroxyl group, altering reaction pathways .
- Case Study : Under acidic conditions, intramolecular hemiacetal formation is plausible due to proximity of the hydroxymethyl and ketone groups .
Advanced Research Questions
Q. How do metabolic pathways involving this compound intersect with cytochrome P450 enzymes, and what metabolites are generated?
- Methodology : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., oxidized or reduced derivatives) are identified using fragmentation patterns .
- Data Contradictions : Discrepancies in metabolite profiles may arise from enzyme polymorphisms. Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to isolate specific metabolic pathways .
Q. What computational models predict the conformational stability of this compound in solution?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and calculate strain energy. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model solvation effects .
- Validation : Compare computed NMR chemical shifts with experimental data to refine force field parameters .
Q. How do steric and electronic effects influence the compound’s stability under thermal or photolytic stress?
- Methodology : Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC. Photolytic degradation is assessed using ICH Q1B guidelines (UV exposure at 320–400 nm) .
- Key Findings : The cyclobutane ring’s strain may predispose the compound to ring-opening reactions under UV light, forming diradical intermediates .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., logP, pKa) of this compound?
- Methodology : Re-evaluate logP via shake-flask experiments (octanol/water partitioning) and pKa via potentiometric titration. Cross-validate with computational tools (e.g., MarvinSuite) .
- Data Harmonization : Discrepancies often stem from impurities or solvent effects. Use ultra-pure samples (<98% by HPLC) for accurate measurements .
Q. How does chiral chromatography separate enantiomers of this compound, and what are the implications for bioactivity?
- Methodology : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Assign absolute configuration via circular dichroism (CD) or X-ray crystallography .
- Biological Relevance : Enantiomers may exhibit divergent binding affinities to targets (e.g., enzymes or receptors), impacting toxicity or efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
